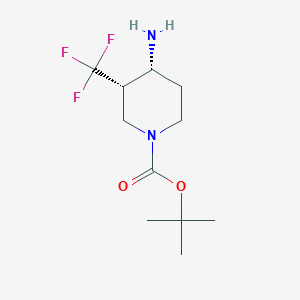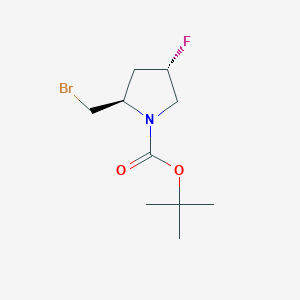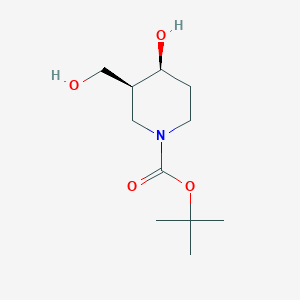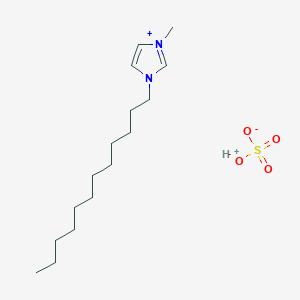
tert-Butyl 4-((4-chloro-3-iodophenoxy)methyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4-((4-chloro-3-iodophenoxy)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butyl ester group and a phenoxy group bearing chloro and iodo substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-((4-chloro-3-iodophenoxy)methyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Phenoxy Group: The phenoxy group is introduced via a nucleophilic substitution reaction, where a suitable phenol derivative reacts with the piperidine intermediate.
Halogenation: The chloro and iodo substituents are introduced through halogenation reactions, typically using reagents such as thionyl chloride (SOCl₂) for chlorination and iodine (I₂) for iodination.
Esterification: The tert-butyl ester group is introduced through an esterification reaction, often using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 4-((4-chloro-3-iodophenoxy)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The chloro and iodo groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-Butyl 4-((4-chloro-3-iodophenoxy)methyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential biological activities. It may act as a ligand for certain receptors or enzymes, influencing various biochemical pathways.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit properties such as anti-inflammatory, antiviral, or anticancer activities.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique structure allows for the creation of specialized polymers and coatings.
Mécanisme D'action
The mechanism of action of tert-Butyl 4-((4-chloro-3-iodophenoxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate
- tert-Butyl 4-(4-iodophenyl)piperazine-1-carboxylate
- tert-Butyl 4-(4-chlorophenyl)piperazine-1-carboxylate
Uniqueness
tert-Butyl 4-((4-chloro-3-iodophenoxy)methyl)piperidine-1-carboxylate is unique due to the presence of both chloro and iodo substituents on the phenoxy group. This dual halogenation imparts distinct chemical properties, such as increased reactivity and potential for forming diverse derivatives. Additionally, the combination of a piperidine ring with a tert-butyl ester group enhances its stability and solubility, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
tert-butyl 4-[(4-chloro-3-iodophenoxy)methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClINO3/c1-17(2,3)23-16(21)20-8-6-12(7-9-20)11-22-13-4-5-14(18)15(19)10-13/h4-5,10,12H,6-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRPCLAWAIJEKLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COC2=CC(=C(C=C2)Cl)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClINO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.7 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-Butyl 2-oxo-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B8219167.png)
![(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclohexane-1-carboxylic acid](/img/structure/B8219170.png)







